molecular formula C13H18N2O5 B1591312 5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate CAS No. 259809-74-0

5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate

Cat. No. B1591312
CAS RN: 259809-74-0
M. Wt: 282.29 g/mol
InChI Key: KGJYESYHOXEPJS-UHFFFAOYSA-N
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Description

5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate, commonly known as TMB-2, is an organic compound with a wide range of applications in the scientific research field. TMB-2 has been used as a building block in the synthesis of various compounds, as a reagent in organic synthesis, and as a substrate for enzyme-catalyzed reactions. In addition, TMB-2 has been extensively studied for its biochemical and physiological effects, as well as its advantageous properties for lab experiments.

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

Oxazole derivatives, including the compound , have been studied for their potential as antimicrobial agents. They have shown activity against various strains of bacteria and fungi, making them valuable in the development of new antibiotics and antifungal medications .

Pharmacology: FXa Inhibitors

In pharmacology, this compound serves as an intermediate in the synthesis of Factor Xa (FXa) inhibitors. These inhibitors are crucial for developing anticoagulant therapies, particularly for conditions such as deep vein thrombosis and pulmonary embolism .

Biotechnology: Enzyme Inhibition

The compound has been utilized in biotechnological applications, particularly as a reagent in the synthesis of diamide derivatives. These derivatives are important for studying enzyme inhibition, which can lead to the development of new drugs targeting specific metabolic pathways .

Organic Synthesis: Precursor for Schiff Bases

In organic synthesis, this oxazole derivative can be used as a precursor for the synthesis of Schiff bases. These bases are valuable for creating compounds with NNO donor properties, which have applications in coordination chemistry and catalysis .

Chemical Engineering: Optical Brighteners

Chemical engineering applications include the use of related oxazole compounds as optical brighteners. These substances are added to materials to enhance their brightness and are used in industries ranging from textiles to paper production .

properties

IUPAC Name

5-O-tert-butyl 2-O-methyl 6,7-dihydro-4H-[1,3]oxazolo[5,4-c]pyridine-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-13(2,3)20-12(17)15-6-5-8-9(7-15)19-10(14-8)11(16)18-4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJYESYHOXEPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)OC(=N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591228
Record name 5-tert-Butyl 2-methyl 6,7-dihydro[1,3]oxazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate

CAS RN

259809-74-0
Record name 5-tert-Butyl 2-methyl 6,7-dihydro[1,3]oxazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium cyanide (220 mg) and manganese dioxide (780 mg) were added to a solution of 5-(tert-butoxycarbonyl)-2-formyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine (225 mg) in methanol (9.0 ml) at room temperature. After stirring for 30 minutes, the reaction mixture was filtered through Celite with ethyl acetate. The filtrate was washed with water (50 ml) and saturated saline (50 ml) and dried over anhydrous sodium sulfate. The solvent was then distilled off under reduced pressure, and the residue was purified by column chromatography on silica gel (hexane:ethyl acetate=3:2→1:1) to obtain the title compound (120 mg) as a colorless amorphous substance.
Quantity
220 mg
Type
reactant
Reaction Step One
Name
5-(tert-butoxycarbonyl)-2-formyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine
Quantity
225 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
780 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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